molecular formula C18H22O2SSi B14445400 {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid CAS No. 76271-75-5

{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid

Cat. No.: B14445400
CAS No.: 76271-75-5
M. Wt: 330.5 g/mol
InChI Key: MYMJFVNSFNDTKW-UHFFFAOYSA-N
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Description

{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is a compound that features a tert-butyl(diphenyl)silyl group attached to an ethanethioic S-acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction conditions often include the use of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or silyl-protected alcohols.

Scientific Research Applications

{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected compound under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid is unique due to its increased resistance to acidic hydrolysis and its ability to selectively protect primary hydroxyl groups . This makes it particularly valuable in complex synthetic pathways where selective protection and deprotection are crucial.

Properties

CAS No.

76271-75-5

Molecular Formula

C18H22O2SSi

Molecular Weight

330.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethanethioic S-acid

InChI

InChI=1S/C18H22O2SSi/c1-18(2,3)22(20-14-17(19)21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,21)

InChI Key

MYMJFVNSFNDTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)S

Origin of Product

United States

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